2-Chloro-5-cyanobenzene-1-sulfonyl chloride CAS number
2-Chloro-5-cyanobenzene-1-sulfonyl chloride CAS number
An In-depth Technical Guide to 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
Introduction
2-Chloro-5-cyanobenzene-1-sulfonyl chloride, identified by the CAS Number 942199-56-6 , is a highly reactive, multi-functional aromatic organic compound.[1][2][3] Its strategic arrangement of a sulfonyl chloride, a chloro, and a cyano group on a benzene ring makes it a valuable and versatile building block in modern organic synthesis. Particularly in the realms of pharmaceutical development and materials science, this reagent serves as a critical intermediate for introducing the 2-chloro-5-cyanophenylsulfonyl moiety into target molecules. The inherent reactivity of the sulfonyl chloride group allows for the facile construction of sulfonamides, a privileged functional group in medicinal chemistry, while the additional chloro and cyano substituents provide orthogonal handles for subsequent chemical transformations. This guide offers a comprehensive exploration of its chemical properties, reactivity, synthesis, and applications, designed for researchers and professionals in the chemical sciences.
Part 1: Physicochemical Properties and Identification
A precise understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key identifiers and physicochemical characteristics of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 942199-56-6 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂NO₂S | [2] |
| Molecular Weight | 236.08 g/mol | [2] |
| IUPAC Name | 2-chloro-5-cyanobenzene-1-sulfonyl chloride | [2] |
| Synonyms | 2-Chloro-5-cyanobenzenesulfonyl chloride | [1] |
| Physical Form | Solid | [4] |
| Moisture Sensitivity | Reacts with water. Moisture sensitive. | [5][6] |
Part 2: Core Reactivity and Mechanistic Principles
The synthetic utility of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride is dominated by the electrophilic nature of its sulfonyl chloride functional group. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[7][8] The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.
The primary reactions include:
-
Reaction with Amines: It reacts readily with primary and secondary amines to form stable sulfonamides. This is one of the most important transformations in drug discovery, as the sulfonamide functional group is a key component of numerous therapeutic agents.[5][7]
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters, which are themselves useful intermediates in organic synthesis.[5]
-
Hydrolysis: As a reactive acid chloride, it is susceptible to hydrolysis, reacting with water to form the corresponding 2-chloro-5-cyanobenzenesulfonic acid.[5] This necessitates handling the compound under anhydrous conditions to maintain its integrity.[6]
The general mechanism for the reaction with a nucleophile, such as an amine, can proceed through different pathways, including a concerted SN2-like displacement or a stepwise addition-elimination mechanism. The exact pathway is influenced by the specific reactants and conditions.[8][9]
Caption: General nucleophilic substitution at a sulfonyl chloride center.
Part 3: Synthesis Methodologies
The synthesis of substituted arylsulfonyl chlorides like 2-Chloro-5-cyanobenzene-1-sulfonyl chloride typically relies on robust and scalable chemical transformations. While the exact proprietary synthesis may vary, established methods in organic chemistry provide a reliable blueprint. The Sandmeyer-type reaction is a prominent modern method for converting aromatic amines into sulfonyl chlorides.[10]
Representative Synthesis: Sandmeyer-Type Chlorosulfonylation
This approach involves the diazotization of a precursor aniline, 2-chloro-5-cyanoaniline, followed by a copper-catalyzed reaction with a sulfur dioxide surrogate.[10] This method avoids the direct use of highly corrosive chlorosulfonic acid on complex substrates.
Caption: Integration of the reagent into a drug discovery workflow.
Part 5: Safety, Handling, and Storage
2-Chloro-5-cyanobenzene-1-sulfonyl chloride is a hazardous chemical and must be handled with appropriate precautions. Its high reactivity makes it corrosive and a lachrymator.
Hazard Summary
| GHS Classification | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | [11] |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage. | [1][11] |
| Acute Aquatic Hazard (Category 3) | H402: Harmful to aquatic life. | [11] |
Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [6]Emergency eyewash stations and safety showers must be readily accessible. [6]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. [6][11] * Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). [11]Ensure full skin coverage.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors. [6]* Handling Practices: Avoid creating dust. The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible. [6]Keep away from water, bases, alcohols, and amines except when intended for reaction.
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [12]* Keep away from incompatible materials, particularly moisture. Storage in a desiccator or under an inert atmosphere is recommended to prolong shelf life. [6]* Store in a locked, corrosives-compatible cabinet. [11][12]
Conclusion
2-Chloro-5-cyanobenzene-1-sulfonyl chloride is a powerful synthetic intermediate whose value is derived from its high, predictable reactivity and its combination of synthetically useful functional groups. Its ability to readily form sulfonamides makes it a staple in the toolbox of medicinal chemists, while the chloro and cyano groups offer avenues for complex molecular architecture and property modulation. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this reagent in the pursuit of novel pharmaceuticals and advanced materials.
References
- Fiveable. (n.d.). Sulfonyl Chloride Definition.
- Wikipedia. (n.d.). Sulfonyl halide.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Apollo Scientific. (n.d.). 942199-56-6 Cas No. | 2-Chloro-5-cyanobenzene-1-sulfonyl chloride.
- ChemWhat. (n.d.). 2-chloro-5-cyanobenzene-1-sulfonyl chloride CAS#: 942199-56-6.
- Matrix Scientific. (n.d.). 2-Chloro-5-cyanobenzene-1-sulfonyl chloride.
- Unknown Author. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
- IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- CDN. (2018). SAFETY DATA SHEET - Benzenesulfonyl chloride.
- Unknown Author. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- ChemScene. (n.d.). 2-Chloro-4-cyanobenzene-1-sulfonyl chloride | 254749-11-6.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Cyanobenzenesulfonyl chloride.
- Sigma-Aldrich. (n.d.). 2-Cyanobenzenesulfonyl chloride 98% | 69360-26-5.
- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - Benzenesulfonyl Chloride.
- BLD Pharm. (n.d.). 942199-56-6|2-Chloro-5-cyanobenzene-1-sulfonyl chloride.
- Google Patents. (n.d.). CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- National Institutes of Health. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
Sources
- 1. 942199-56-6 Cas No. | 2-Chloro-5-cyanobenzene-1-sulfonyl chloride | Apollo [store.apolloscientific.co.uk]
- 2. chemwhat.com [chemwhat.com]
- 3. 942199-56-6 Cas No. | 2-Chloro-5-cyanobenzene-1-sulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 4. 2-Cyanobenzenesulfonyl chloride 98 69360-26-5 [sigmaaldrich.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uwo.scholaris.ca [uwo.scholaris.ca]
- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
